(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol
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Overview
Description
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is a chemical compound with the molecular formula C8H7Br2FO2 and a molecular weight of 313.95 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methanol group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol typically involves the bromination and fluorination of a methoxyphenyl precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification techniques to achieve high purity and yield. The specific details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4,6-Dibromo-2-fluoro-3-methoxyphenyl)aldehyde or (4,6-Dibromo-2-fluoro-3-methoxybenzoic acid).
Scientific Research Applications
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is utilized in various scientific research fields, including:
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy group may also play a role in modulating its activity by influencing its electronic properties and steric interactions .
Comparison with Similar Compounds
Similar Compounds
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)(furan-2-yl)methanol: Similar structure with a furan ring instead of a methanol group.
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)ethanol: Similar structure with an ethanol group instead of a methanol group.
Uniqueness
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is unique due to its specific combination of bromine, fluorine, and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
(4,6-dibromo-2-fluoro-3-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOLTIIPBPPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)CO)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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